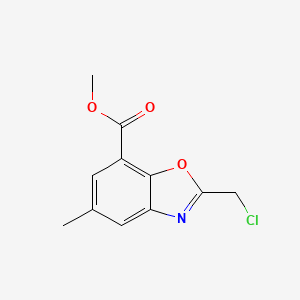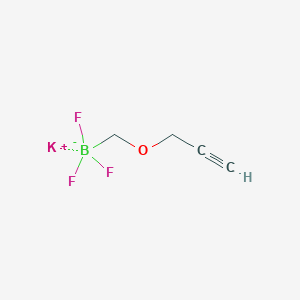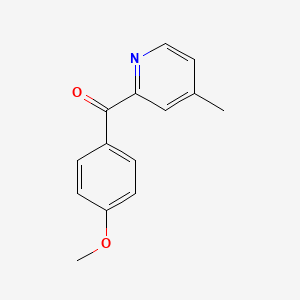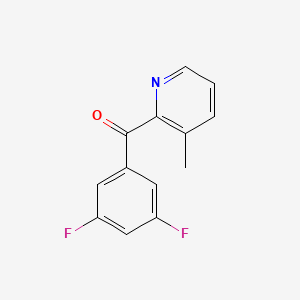
(2,3-Dichlor-4-methylphenyl)boronsäure
Übersicht
Beschreibung
2,3-Dichloro-4-methylphenylboronic acid is an organoboron compound with the molecular formula C7H7BCl2O2. It is a derivative of boronic acid, where the boron atom is bonded to a phenyl ring substituted with two chlorine atoms at the 2 and 3 positions and a methyl group at the 4 position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction .
Wissenschaftliche Forschungsanwendungen
2,3-Dichloro-4-methylphenylboronic acid has diverse applications in scientific research:
Wirkmechanismus
Target of Action
The primary target of (2,3-Dichloro-4-methylphenyl)boronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a type of organoboron reagent, which is widely used in transition metal-catalyzed carbon-carbon bond-forming reactions .
Mode of Action
The mode of action of (2,3-Dichloro-4-methylphenyl)boronic acid involves its interaction with a metal catalyst in a process known as Suzuki–Miyaura coupling . This reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, the metal catalyst, usually palladium, forms a bond with an electrophilic organic group . In transmetalation, the organoboron compound transfers the organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by (2,3-Dichloro-4-methylphenyl)boronic acid . This reaction enables the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The reaction is mild and tolerant to various functional groups, making it a versatile tool in the synthesis of complex organic molecules .
Pharmacokinetics
As an organoboron compound, it is generally stable, readily prepared, and environmentally benign . These properties suggest that it may have favorable bioavailability for use in organic synthesis .
Result of Action
The result of the action of (2,3-Dichloro-4-methylphenyl)boronic acid is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including complex molecules for pharmaceuticals, agrochemicals, and materials science .
Action Environment
The action of (2,3-Dichloro-4-methylphenyl)boronic acid is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires a metal catalyst, typically palladium . The reaction conditions, such as temperature and solvent, can also affect the efficiency and selectivity of the reaction . Furthermore, the stability of the organoboron compound can be influenced by factors such as pH and the presence of other reactive species .
Biochemische Analyse
Biochemical Properties
(2,3-Dichloro-4-methylphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is commonly used in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules . This compound interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. The boronic acid group in (2,3-Dichloro-4-methylphenyl)boronic acid can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition studies and the design of enzyme inhibitors .
Cellular Effects
The effects of (2,3-Dichloro-4-methylphenyl)boronic acid on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain kinases and phosphatases, thereby affecting signal transduction pathways . Additionally, (2,3-Dichloro-4-methylphenyl)boronic acid can impact gene expression by interacting with transcription factors and other regulatory proteins. Its effects on cellular metabolism include alterations in the flux of metabolic pathways and changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, (2,3-Dichloro-4-methylphenyl)boronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with target biomolecules, such as enzymes and proteins . This interaction can lead to enzyme inhibition or activation, depending on the specific target and context. Additionally, (2,3-Dichloro-4-methylphenyl)boronic acid can influence gene expression by binding to DNA or interacting with transcription factors . These molecular interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.
Temporal Effects in Laboratory Settings
The temporal effects of (2,3-Dichloro-4-methylphenyl)boronic acid in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained enzyme inhibition and alterations in cellular metabolism over extended periods .
Dosage Effects in Animal Models
The effects of (2,3-Dichloro-4-methylphenyl)boronic acid vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate enzyme activity and cellular processes . At higher doses, toxic or adverse effects may occur, including cellular damage and disruption of normal metabolic functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .
Metabolic Pathways
(2,3-Dichloro-4-methylphenyl)boronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can affect metabolic flux by altering the activity of key enzymes involved in metabolic processes. Additionally, it can influence the levels of various metabolites, leading to changes in cellular metabolism
Transport and Distribution
The transport and distribution of (2,3-Dichloro-4-methylphenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The compound’s distribution can affect its activity and function, as well as its potential therapeutic applications .
Subcellular Localization
(2,3-Dichloro-4-methylphenyl)boronic acid exhibits specific subcellular localization patterns, which can influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4-methylphenylboronic acid typically involves the reaction of the corresponding aryl halide with a boron-containing reagent. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 under inert conditions .
Industrial Production Methods: Industrial production of 2,3-Dichloro-4-methylphenylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dichloro-4-methylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under appropriate conditions.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenols.
Substitution: Formation of substituted phenyl derivatives.
Vergleich Mit ähnlichen Verbindungen
(3,4-Dichloro-2-methylphenyl)boronic acid: Similar structure but different substitution pattern.
p-Tolylboronic acid: Lacks chlorine substituents, making it less reactive in certain reactions.
(3-Methylphenyl)boronic acid: Lacks chlorine substituents, affecting its reactivity and applications.
Uniqueness: 2,3-Dichloro-4-methylphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of chlorine atoms enhances its electrophilicity, making it more reactive in cross-coupling reactions compared to its non-chlorinated counterparts .
Eigenschaften
IUPAC Name |
(2,3-dichloro-4-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYHVKCVTBFIPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90698157 | |
| Record name | (2,3-Dichloro-4-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90698157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352535-95-6 | |
| Record name | (2,3-Dichloro-4-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90698157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



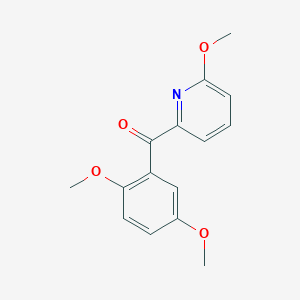




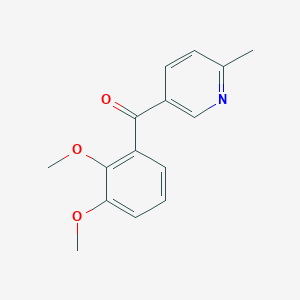
![1-[5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1452988.png)
